Evidence 1: BAA Is a 6.6-Fold More Potent PAD Inhibitor Than Its Ester Analog BAEE
In a direct head-to-head comparison, Nα-benzoyl-L-argininamide (BAA) inhibits protein arginine deiminases (PADs) with an IC₅₀ of 0.25 ± 0.06 mM, representing a 6.6-fold greater potency than its closest structural analog, Nα-benzoyl-L-arginine ethyl ester (BAEE), which exhibits an IC₅₀ of 1.66 ± 0.26 mM under identical assay conditions. Both compounds act as arginine mimetics, displacing the natural substrate from the PAD active site [1]. The amide terminus of BAA was subsequently used as the scaffold for developing second-generation pan-PAD inhibitors (Cl-amidine and F-amidine), confirming that the amide geometry provides a superior pharmacophoric template [1]. This differential potency means that researchers screening for PAD inhibition or developing PAD-targeted therapeutics should prefer BAA over BAEE as the reference inhibitor and structural starting point.
| Evidence Dimension | PAD enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.25 ± 0.06 mM |
| Comparator Or Baseline | BAEE (Nα-benzoyl-L-arginine ethyl ester): IC₅₀ = 1.66 ± 0.26 mM |
| Quantified Difference | 6.6-fold greater inhibitory potency for BAA relative to BAEE |
| Conditions | PAD inhibition assay; both compounds tested as arginine mimetics displacing the arginine substrate (reference 52 in cited source) |
Why This Matters
For PAD inhibitor screening and structure-activity relationship (SAR) programs, BAA provides a 6.6-fold more sensitive detection window, reducing the amount of compound required and enabling earlier identification of weak competitive interactions.
- [1] Sarno F, Altucci L, et al. Histone Modifications in Therapy. Chapter 6.2.1.2: PAD4 modulators. In: Histone Modifications in Therapy. Academic Press; 2020. p. 147–185. α-N-Benzoyl-L-arginine ethyl ester (BAEE, 1) and α-N-benzoyl-L-argininamide (BAA, 2) were the first compounds found to inhibit PADs with IC₅₀ of 1.66 ± 0.26 and 0.25 ± 0.06 mM, respectively. View Source
